Benzyl-PEG9-Boc chemical structure and synthesis pathway
Benzyl-PEG9-Boc chemical structure and synthesis pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG9-Boc is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in the fields of medicinal chemistry and drug discovery, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is crucial as it connects the target protein ligand to the E3 ubiquitin ligase ligand, and its composition and length significantly influence the efficacy, solubility, and pharmacokinetic properties of the resulting molecule.
Benzyl-PEG9-Boc features a nine-unit PEG chain that imparts hydrophilicity, enhancing the solubility of the PROTAC molecule. One terminus is protected by a benzyl group, a stable protecting group for alcohols, while the other end is a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines that can be readily removed under acidic conditions, allowing for subsequent conjugation to a ligand for an E3 ligase or a target protein. The benzyl group can be removed via hydrogenolysis, providing an orthogonal protection strategy that allows for selective deprotection and functionalization of either end of the PEG linker. This technical guide provides an in-depth overview of the chemical structure, properties, and a detailed synthesis pathway for Benzyl-PEG9-Boc.
Chemical Structure and Properties
Benzyl-PEG9-Boc is characterized by a central poly(ethylene glycol) chain of nine ethylene oxide units. One end of the PEG chain is capped with a benzyl ether, while the other is terminated with a carbamate linkage to a tert-butyl group.
Chemical Formula: C₃₀H₅₂O₁₁
Molecular Weight: 588.73 g/mol
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₂O₁₁ | [1] |
| Molecular Weight | 588.73 | [1] |
| Appearance | Colorless to light yellow oil | Typical for PEG derivatives |
| Solubility | Soluble in DMSO, DCM, DMF, water | [2] |
| Storage | Store at -20°C for long-term stability | [1] |
Synthesis Pathway
The synthesis of Benzyl-PEG9-Boc can be conceptualized as a multi-step process involving the selective protection of a commercially available PEG diol, followed by functional group transformations to introduce the amine and subsequent Boc protection. A plausible synthetic route is outlined below.
Overall Synthesis Scheme
Caption: Synthesis pathway of Benzyl-PEG9-Boc.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis pathway. These are generalized procedures based on established organic chemistry principles for similar molecules and may require optimization for specific laboratory conditions.
Step 1: Mono-benzylation of Nonaethylene Glycol
This step involves the selective protection of one of the terminal hydroxyl groups of nonaethylene glycol using benzyl bromide via a Williamson ether synthesis.[3]
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Materials:
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Nonaethylene glycol (1 equivalent)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)
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Benzyl bromide (BnBr) (1.2 equivalents)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
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Procedure:
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To a stirred solution of nonaethylene glycol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add benzyl bromide dropwise.
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Let the reaction warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the mono-benzylated product.
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Step 2: Activation of the Terminal Hydroxyl Group
The remaining free hydroxyl group is activated by converting it to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution.
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Materials:
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Mono-benzylated PEG9 (1 equivalent)
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p-Toluenesulfonyl chloride (TsCl) (1.5 equivalents)
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Anhydrous Pyridine
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve the mono-benzylated PEG9 in anhydrous DCM and cool to 0 °C.
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Add anhydrous pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
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Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.
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Step 3: Formation of the Azide
The tosylate is displaced by an azide nucleophile to introduce the nitrogen functionality.
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Materials:
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Tosyl-activated PEG9 (1 equivalent)
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Sodium azide (NaN₃) (3 equivalents)
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Anhydrous Dimethylformamide (DMF)
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Deionized water
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Diethyl ether
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Procedure:
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Dissolve the tosylated PEG derivative in anhydrous DMF.
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Add sodium azide and heat the reaction mixture to 60-80 °C.
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Stir the reaction overnight.
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Monitor the reaction by TLC.
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After completion, cool the reaction to room temperature and pour it into deionized water.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the azido-PEG derivative.
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Step 4: Reduction of the Azide to an Amine
The azide is reduced to a primary amine. This can be achieved through catalytic hydrogenation or a Staudinger reaction.
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Method A: Catalytic Hydrogenation
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Materials:
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Azido-PEG9 (1 equivalent)
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Palladium on carbon (Pd/C), 10% (catalytic amount)
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Methanol or Ethyl Acetate
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Hydrogen gas (H₂)
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Procedure:
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Dissolve the azido-PEG derivative in methanol or ethyl acetate.
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Add the Pd/C catalyst.
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Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
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Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the amino-PEG derivative.
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Method B: Staudinger Reaction
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Materials:
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Azido-PEG9 (1 equivalent)
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Triphenylphosphine (PPh₃) (1.2 equivalents)
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Tetrahydrofuran (THF)
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Water
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Procedure:
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Dissolve the azido-PEG derivative in THF.
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Add triphenylphosphine and stir at room temperature for 2-4 hours.
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Add water to the reaction mixture and stir for an additional 12 hours.
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Remove the THF under reduced pressure.
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Extract the aqueous residue with an organic solvent like ethyl acetate.
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The product amine may be purified by acid-base extraction or chromatography.
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Step 5: Boc Protection of the Amine
The terminal amine is protected with a tert-butyloxycarbonyl (Boc) group.
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Materials:
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Amino-PEG9 (1 equivalent)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equivalents)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2 equivalents)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
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Procedure:
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Dissolve the amino-PEG derivative in anhydrous DCM.
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Add triethylamine or DIPEA, followed by the dropwise addition of di-tert-butyl dicarbonate.
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Stir the reaction at room temperature overnight.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the final product, Benzyl-PEG9-Boc.
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Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of the benzyl group, the PEG backbone, and the Boc protecting group, and to verify the structure of the molecule.
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Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to confirm the molecular weight of the final product.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final compound.
Conclusion
Benzyl-PEG9-Boc is a valuable and versatile linker for the synthesis of PROTACs and other bioconjugates. Its well-defined structure, with orthogonally protected termini, allows for a high degree of control in the stepwise assembly of complex molecules. The synthetic pathway detailed in this guide, while requiring careful execution and purification, is based on robust and well-established chemical transformations. The successful synthesis and purification of high-quality Benzyl-PEG9-Boc are critical for the advancement of research and development in the exciting field of targeted protein degradation.
